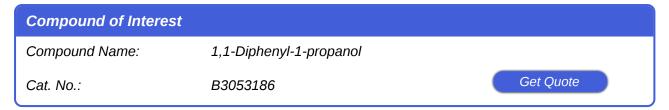


Spectroscopic Profile of 1,1-Diphenyl-1propanol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the tertiary alcohol, **1,1-Diphenyl-1-propanol** (CAS No: 5180-33-6). The document details experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for ease of reference and comparison. Furthermore, detailed experimental protocols for each analytical technique are provided, alongside a workflow diagram illustrating the general process of spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the essential quantitative data obtained from the spectroscopic analysis of **1,1-Diphenyl-1-propanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.20-7.50	Multiplet	10H	Aromatic protons (C ₆ H ₅)
~2.20	Quartet	2H	Methylene protons (- CH ₂)
~2.15	Singlet	1H	Hydroxyl proton (-OH)
~0.85	Triplet	3H	Methyl protons (-CH₃)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment	
~146.5	Quaternary aromatic carbons (C-ipso)	
~128.0	Aromatic methine carbons (-CH)	
~126.5	Aromatic methine carbons (-CH)	
~125.5	Aromatic methine carbons (-CH)	
~78.0	Quaternary carbinol carbon (C-OH)	
~35.0	Methylene carbon (-CH ₂)	
~8.0	Methyl carbon (-CH₃)	

Note: The chemical shifts for NMR data are predicted based on established principles and data from analogous structures, as direct experimental spectra were not available in the cited public databases.

Infrared (IR) Spectroscopy

The IR spectrum of **1,1-Diphenyl-1-propanol** is characterized by the following significant absorption bands.



Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3450 (broad)	О-Н	Stretching (alcohol)
~3060, 3020	С-Н	Stretching (aromatic)
~2970, 2930, 2870	С-Н	Stretching (aliphatic)
~1600, 1490, 1445	C=C	Stretching (aromatic ring)
~1190	C-O	Stretching (tertiary alcohol)
~760, 700	С-Н	Out-of-plane bending (monosubstituted benzene)

Mass Spectrometry (MS)

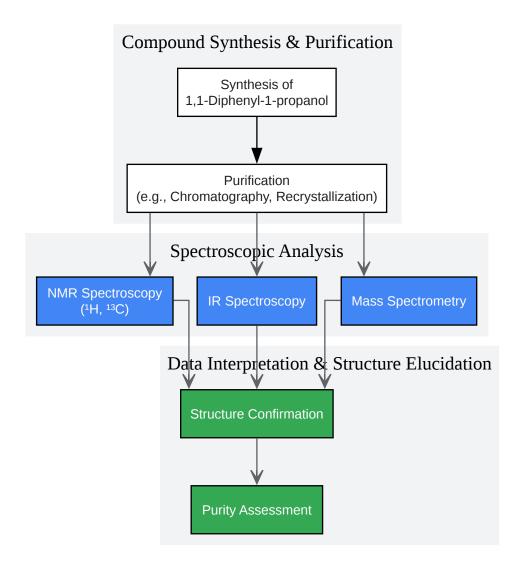
The mass spectrum of **1,1-Diphenyl-1-propanol** shows a distinct fragmentation pattern under electron ionization.

Mass-to-Charge Ratio (m/z)	Proposed Fragment Ion	Relative Abundance
212	[M] ⁺ (Molecular Ion)	Low
183	[M - C ₂ H ₅]+	High
105	[C ₆ H ₅ CO] ⁺	High
77	[C ₆ H ₅] ⁺	Medium

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like **1,1-Diphenyl-1-propanol**.





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To cite this document: BenchChem. [Spectroscopic Profile of 1,1-Diphenyl-1-propanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3053186#spectroscopic-data-for-1-1-diphenyl-1-propanol-nmr-ir-mass-spec]

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